4-{5-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid
Overview
Description
4-{5-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid is a useful research compound. Its molecular formula is C17H13NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.05144369 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial activity of thiazolidinone derivatives has been studied, demonstrating that certain compounds exhibit significant antimicrobial properties. For instance, research by Tsialkovskii et al. (2005) showed that ethyl(3-aryl-2-bromo)propanoate derivatives exhibit antimicrobial activity, with specific compounds being active against certain microbial strains. This suggests potential applications in developing new antimicrobial agents based on thiazolidinone scaffolds (Tsialkovskii et al., 2005).
Synthesis of Derivatives and Structural Optimization
The synthesis and structural optimization of thiazolidinone derivatives have been explored for various applications, including as EP1 receptor antagonists. Naganawa et al. (2006) synthesized and evaluated a series of benzoic acid and thiazol-2-ylsulfonyl derivatives for their receptor affinities and antagonist activities, highlighting the chemical versatility and potential therapeutic uses of thiazolidinone-based compounds (Naganawa et al., 2006).
Chemical Transformations and Reactions
Research on the chemical transformations of thiazolidinone derivatives under the action of bases has provided insights into their reactivity and potential for synthesis of novel compounds. Maadadi et al. (2017) studied the transformations of derivatives under various conditions, leading to the formation of compounds with different functional groups. This research contributes to the understanding of thiazolidinone chemistry and its application in synthetic organic chemistry (Maadadi et al., 2017).
Antineoplastic Agents and Anti-Inflammatory Applications
The potential antineoplastic and anti-inflammatory applications of thiazolidinone derivatives have also been explored. For example, α-Lipoic acid-based PPARγ agonists derived from thiazolidinediones have shown significant anti-inflammatory effects in models of allergic contact dermatitis, suggesting their efficacy as oral and topical agents for treating inflammatory skin conditions (Venkatraman et al., 2004).
Coordination Polymers and Material Science
The synthesis of coordination polymers based on thiazolidinone derivatives illustrates the compound's utility in material science. He et al. (2020) reported the synthesis of coordination polymers with intricate structures, showcasing the potential of thiazolidinone derivatives in constructing novel materials with specific properties (He et al., 2020).
Properties
IUPAC Name |
4-[5-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c1-2-18-15(19)14(24-17(18)22)9-12-7-8-13(23-12)10-3-5-11(6-4-10)16(20)21/h3-9H,2H2,1H3,(H,20,21)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSVFMQYUAJBRB-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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